1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione
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Overview
Description
It is biologically inert and is converted to prednisolone in the liver, which is its active form . Prednisone is widely used for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione typically involves the oxidation of cortisone or hydrocortisone. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate (PCC) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of prednisone involves large-scale chemical synthesis using similar oxidation processes. The production is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: Conversion to prednisolone.
Reduction: Can be reduced back to cortisone or hydrocortisone.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions include prednisolone (active form), cortisone, and various prednisone derivatives used in different therapeutic applications .
Scientific Research Applications
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione involves its conversion to prednisolone in the liver. Prednisolone binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Cortisone: A naturally occurring glucocorticoid that is converted to hydrocortisone in the liver.
Hydrocortisone: The active form of cortisone, used in the treatment of adrenal insufficiency and inflammation.
Prednisolone: The active form of prednisone, with similar anti-inflammatory and immunosuppressive properties.
Uniqueness
1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione is unique in its stability and ease of conversion to its active form, prednisolone. This makes it a preferred choice for oral administration in the treatment of various inflammatory and autoimmune conditions .
Properties
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYZVNMUHMLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858978 |
Source
|
Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192475-75-4 |
Source
|
Record name | 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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